![molecular formula C3H7NS2 B1658887 Ethyl carbamodithioate CAS No. 625-61-6](/img/structure/B1658887.png)
Ethyl carbamodithioate
Overview
Description
Ethyl carbamodithioate is an organic compound that is used in various applications. It is an ester of carbamic acid and is a white solid . Despite its name, it is not a component of polyurethanes . It is also known as Ethyl N-ethylcarbamate .
Synthesis Analysis
Ethyl carbamodithioate is produced industrially by heating urea and ethyl alcohol . It can also be formed by the action of ammonia on ethyl chloroformate . Dithiocarbamates, a related group of compounds, are formed from the reaction of either a primary or secondary amines with cold carbon (IV) sulfide in basic media or alcoholic solution .Scientific Research Applications
Carcinogenicity and Contamination in Alcoholic Beverages : Ethyl carbamate has been identified as a frequent contaminant in fermented foods and beverages. It is classified as a Group 2A carcinogen by the International Agency for Research on Cancer (IARC), indicating its potential carcinogenicity to humans (Baan et al., 2007).
Toxic Effects and Mitigation Strategies : Studies have explored the toxic effects of Ethyl carbamate on various organs, including potential neurological disorders following long-term exposure. Research has also focused on developing mitigation strategies for reducing EC in food products, emphasizing physical, chemical, enzymatic, and genetic engineering methods (Gowd, Su, Karlovsky, & Chen, 2018).
Reduction Methods in Alcoholic Beverages : Given the risks associated with Ethyl carbamate, there is significant research into methods to reduce EC levels in alcoholic beverages. This includes a variety of physical, chemical, enzymatic, and metabolic engineering technologies (Zhao et al., 2013).
Analytical Methods for Detection : Advanced analytical methods for detecting Ethyl carbamate in food and beverages have been developed. Techniques such as gas chromatography coupled to mass spectrometry (GC–MS), high-performance liquid chromatography (HPLC), and spectroscopic methods are utilized for accurate determination of EC levels (Weber & Sharypov, 2009).
Formation Mechanisms and Removal Strategies : Research has focused on understanding the formation pathways of EC, primarily resulting from the reaction of ethanol with compounds containing carbamyl groups. This knowledge has aided in developing removal strategies for EC in beverages (Jiao, Dong, & Chen, 2014).
Ethyl Carbamate's Impact on Cell Metabolism : Studies have shown that EC affects multiple metabolic pathways in human cells, inducing oxidative stress, reducing detoxification capacity, and damaging DNA and protein. This contributes to our understanding of the potential carcinogenic and toxicological effects of EC in humans (Liu et al., 2017).
Safety and Hazards
properties
IUPAC Name |
ethyl carbamodithioate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NS2/c1-2-6-3(4)5/h2H2,1H3,(H2,4,5) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBRXDWOPIKZYOJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC(=S)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7NS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50392063 | |
Record name | Ethyl carbamodithioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50392063 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
121.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
625-61-6 | |
Record name | NSC25948 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25948 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethyl carbamodithioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50392063 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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